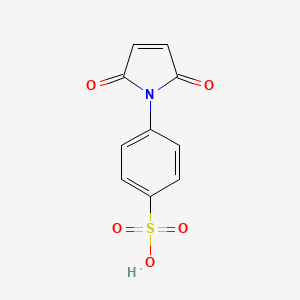

N-(4-Sulfophenyl)maleimide

Description

Significance of Maleimide (B117702) Derivatives in Functional Material Design

Maleimide and its derivatives are a class of compounds characterized by the -C(O)NHC(O)- functional group. wikipedia.org They are highly valued in organic synthesis and materials science primarily for their ability to undergo specific chemical reactions. actascientific.com The carbon-carbon double bond within the maleimide ring is a potent Michael acceptor, making it exceptionally reactive toward thiol groups (sulfhydryl groups, -SH), such as those found in the amino acid cysteine. wikipedia.orgmdpi.com This reaction, a Michael addition, forms a stable carbon-sulfur bond under mild conditions, often in a pH range of 6.5-7.5. wikipedia.orgmdpi.com

This high selectivity for thiols is the cornerstone of the maleimide group's utility in bioconjugation—the process of linking molecules to proteins, peptides, or other biomolecules. mdpi.comchemrxiv.org By targeting cysteine residues, researchers can attach a wide variety of functional units, including fluorescent dyes, synthetic polymers like polyethylene (B3416737) glycol (PEG), or therapeutic agents. wikipedia.org This capability has led to the development of advanced materials such as:

Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to a monoclonal antibody via a maleimide-containing linker to target cancer cells specifically. wikipedia.org

Hydrogels: Maleimide-functionalized polymers can be cross-linked with thiol-containing molecules to form three-dimensional polymer networks capable of holding large amounts of water, which are used in tissue engineering and drug delivery. nih.govcore.ac.uk

Biosensors: Maleimides are used to immobilize proteins or other biological recognition elements onto solid surfaces, creating sensitive and specific detection platforms. core.ac.ukresearchgate.net

High-Performance Polymers: Polymaleimides are known for their excellent thermal stability and are used in composites for the aerospace industry and as additives to improve the properties of other materials. wikipedia.orgactascientific.com

Rationale for Research on N-(4-Sulfophenyl)maleimide

The sodium salt of this compound is particularly useful in biological applications, which are almost exclusively conducted in aqueous environments. mdpi.comresearchgate.net Many other maleimide derivatives are hydrophobic (water-repelling), which can lead to aggregation and loss of function when trying to conjugate them to proteins or other biomolecules in a buffer solution. The high water solubility of this compound overcomes this limitation, ensuring that the conjugation reaction proceeds efficiently without causing the target biomolecule to precipitate or denature.

Furthermore, research has shown that N-aryl (phenyl-substituted) maleimides can react faster with thiols compared to N-alkyl derivatives. mdpi.com This enhanced reactivity is advantageous for time-sensitive applications and can lead to more efficient labeling of biomolecules. mdpi.com The combination of high water solubility and robust reactivity makes this compound a superior choice for many advanced applications in chemical biology and materials science.

Scope of Academic Inquiry for this compound

Academic and industrial research into this compound focuses on leveraging its unique properties for various applications. The compound is typically synthesized from maleic anhydride (B1165640) and sulfanilic acid. scispace.com Its structure and properties have been characterized using methods like IR and NMR spectroscopy, and its electronic properties have been studied through quantum chemical calculations. scispace.comsioc-journal.cn

Current areas of investigation include:

Polymer Synthesis: this compound can be copolymerized with other monomers, such as acrylamide (B121943), to create novel water-soluble polymers. researchgate.net These copolymers have potential uses as flocculants in water treatment or as specialty polyelectrolytes. However, studies have noted that increasing the maleimide content in such copolymerizations can sometimes lead to lower polymer yields and molecular weights. rsc.org

Hydrogel Formation for Regenerative Medicine: Maleimide-modified biopolymers like hyaluronic acid (HA) and gelatin are used to create injectable hydrogels that can crosslink rapidly in the body. nih.govresearchgate.net These materials serve as scaffolds for tissue engineering, supporting cell growth and delivering therapeutic agents. The maleimide groups on the polymer backbone react with thiol-containing crosslinkers to form the stable hydrogel network. nih.govresearchgate.net

Biosensor and Microarray Development: The ability of the maleimide group to attach proteins and other biomolecules to surfaces is exploited in the creation of biosensors. core.ac.uk For instance, this compound can be used to functionalize surfaces for the specific capture of thiol-containing analytes or to immobilize enzymes and antibodies for diagnostic assays. researchgate.net

Histochemistry: Derivatives like N-(4-aminophenyl)maleimide, which is structurally related, have been used as reagents in histochemistry to specifically label and visualize thiol groups within tissue sections, providing insights into cellular structure and function. umich.edu

The table below summarizes some of the key properties and applications investigated in academic literature.

| Property/Application Area | Description | Research Findings |

| Synthesis | Prepared from maleic anhydride and sulfanilic acid. scispace.com | The structure of the resulting sodium salt can be confirmed using IR and 1H-NMR spectroscopy. scispace.com |

| Water Solubility | The sulfonate group provides excellent solubility in aqueous solutions. | Enables its use in copolymerization reactions in water and for bioconjugation without organic solvents. researchgate.net |

| Polymerization | Can be copolymerized with monomers like acrylamide and sodium styrene (B11656) sulfonate. researchgate.netresearchgate.net | Can create new sulfonate polyelectrolytes; however, high maleimide content may reduce polymer yield. rsc.orgresearchgate.net |

| Bioconjugation | Reacts selectively with thiol groups on proteins and other biomolecules. mdpi.com | N-aryl maleimides show faster reaction kinetics than N-alkyl maleimides. mdpi.com |

| Hydrogel Formation | Used as a crosslinking agent in biocompatible hydrogels. nih.gov | Maleimide-modified hyaluronic acid and gelatin form rapid, stable hydrogels for regenerative medicine. nih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

1886-76-6 |

|---|---|

Molecular Formula |

C10H7NO5S |

Molecular Weight |

253.23 g/mol |

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)benzenesulfonic acid |

InChI |

InChI=1S/C10H7NO5S/c12-9-5-6-10(13)11(9)7-1-3-8(4-2-7)17(14,15)16/h1-6H,(H,14,15,16) |

InChI Key |

PHRHHNWLDSHEOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Sulfophenyl Maleimide and Its Derivatives

Established Synthetic Pathways for N-Substituted Maleimides

The foundational routes to N-substituted maleimides provide the framework for the synthesis of N-(4-sulfophenyl)maleimide. These pathways are adaptable for a variety of starting materials, including aromatic amines.

Preparation from Corresponding Amic Acids

The most common and versatile method for synthesizing N-substituted maleimides proceeds through the formation of an N-substituted maleamic acid intermediate. This initial step involves the reaction of a primary amine with maleic anhydride (B1165640). The resulting maleamic acid is then subjected to cyclodehydration to form the maleimide (B117702) ring.

A typical procedure involves dissolving the primary amine, in this case, sulfanilic acid, in a suitable solvent and adding maleic anhydride. This reaction is often carried out at room temperature. The subsequent cyclodehydration of the N-(4-sulfophenyl)maleamic acid can be achieved using dehydrating agents such as acetic anhydride in the presence of a catalyst like sodium acetate. orgsyn.org The reaction mixture is typically heated to facilitate the ring closure.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Primary Amine (e.g., Sulfanilic acid), Maleic Anhydride | Solvent (e.g., Ether, DMF) | N-substituted maleamic acid |

| 2 | N-substituted maleamic acid | Acetic anhydride, Sodium acetate, Heat | N-substituted maleimide |

Two-Step Reaction Protocols for N-(4-Nitrophenyl)maleimide Synthesis

The synthesis of N-(4-nitrophenyl)maleimide serves as a well-documented example of the two-step protocol that can be adapted for the synthesis of other N-aryl maleimides. In this synthesis, 4-nitroaniline (B120555) is reacted with maleic anhydride in a solvent like dimethylformamide (DMF) to produce N-(4-nitrophenyl)maleamic acid. researchgate.nethumanjournals.com This intermediate is then isolated and subsequently treated with a dehydrating agent, such as a mixture of concentrated sulfuric acid and phosphorus pentoxide, to induce cyclization and yield N-(4-nitrophenyl)maleimide. researchgate.nethumanjournals.com This protocol highlights the general applicability of the amic acid pathway for aromatic amines with electron-withdrawing groups.

Functionalization Strategies for this compound

The inherent reactivity of the maleimide group and the presence of the sulfonate group on the phenyl ring offer multiple avenues for the functionalization of this compound, tailoring its properties for specific applications.

Incorporation of Sulfonyl Moieties

The synthesis of this compound inherently incorporates the sulfonyl moiety. This is achieved by using sulfanilic acid as the primary amine starting material. The sulfonate group imparts water solubility to the maleimide, a crucial property for its application in aqueous environments, such as in bioconjugation reactions. The synthesis of Sodium this compound (SPMI) has been established, highlighting the successful incorporation of the sulfonate group. researchgate.net

N-Functionalization for Specific Applications in Bioconjugation and Polymerization

The primary application of this compound in bioconjugation lies in its ability to react with thiol groups of cysteine residues in proteins and peptides. nih.govnih.gov This Michael addition reaction is highly selective and efficient under physiological conditions, forming stable thioether bonds. The water-soluble nature of this compound is particularly advantageous for these applications, as it allows the modification of biomolecules in their native aqueous environments.

In the realm of polymerization, N-substituted maleimides are valuable monomers for the synthesis of thermally stable polymers. jocpr.com this compound can undergo both homopolymerization and copolymerization with other vinyl monomers. The resulting polymers often exhibit improved thermal stability and can be tailored for specific properties by the choice of co-monomer. jlu.edu.cnkpi.ua The sulfonate group can also be leveraged to create water-soluble or polyelectrolyte polymers with unique characteristics.

Spectroscopic and Elemental Characterization of Synthetic Products

The successful synthesis and purity of this compound and its derivatives are confirmed through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of N-substituted maleimides typically shows a characteristic singlet for the two vinyl protons of the maleimide ring. For this compound, the aromatic protons would appear as a set of doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The exact chemical shifts would be influenced by the solvent used (e.g., D₂O or DMSO-d₆). beilstein-journals.orgscienceopen.comillinois.edursc.org

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key resonances include those for the carbonyl carbons of the imide ring, the vinyl carbons, and the carbons of the phenyl ring. The carbon attached to the sulfonate group will exhibit a characteristic chemical shift. beilstein-journals.orgrsc.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The symmetric and asymmetric stretching of the C=O groups in the five-membered imide ring. researchgate.netnih.gov

The C=C stretching of the maleimide ring and the aromatic ring. nih.gov

The symmetric and asymmetric stretching of the S=O bonds of the sulfonate group.

The C-N stretching of the imide linkage. jocpr.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming the successful synthesis of the N-arylmaleimide structure. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. By analyzing the spectra of related N-arylmaleimides, the key peaks can be assigned. nih.gov The imide structure is confirmed by the presence of strong carbonyl (C=O) stretching bands. The sulfonate group and the aromatic ring also produce distinct signals.

Table 1: Expected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Alkene (HC=CH) |

| ~1710 | C=O Stretch (Asymmetric) | Imide |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1180 | S=O Stretch (Asymmetric) | Sulfonate (SO₃⁻) |

| ~1040 | S=O Stretch (Symmetric) | Sulfonate (SO₃⁻) |

The presence of these characteristic peaks provides strong evidence for the formation of the desired this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the atomic framework of a molecule. For this compound, both ¹H-NMR and ¹³C-NMR are used to confirm the precise structure.

¹H-NMR Spectroscopy The proton NMR spectrum gives information on the number and electronic environment of hydrogen atoms. The expected spectrum for this compound would be highly symmetrical. Based on data from analogous compounds, the chemical shifts can be predicted. nih.gov

Maleimide Protons : The two protons on the carbon-carbon double bond of the maleimide ring are chemically equivalent and are expected to appear as a sharp singlet.

Aromatic Protons : The para-substituted phenyl ring gives a characteristic splitting pattern. The two protons ortho to the maleimide group will be in one chemical environment, and the two protons ortho to the sulfonate group will be in another. This typically results in an AA'BB' system, which often appears as two distinct doublets.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.0-7.2 | Singlet | 2H | Maleimide CH =CH |

| ~7.4-7.6 | Doublet | 2H | Aromatic H (ortho to Imide) |

¹³C-NMR Spectroscopy The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbons : The two imide carbonyl carbons are equivalent and appear as a single peak in the downfield region of the spectrum.

Maleimide Carbons : The two sp² hybridized carbons of the maleimide double bond are also equivalent, giving rise to a single signal.

Aromatic Carbons : Due to the para-substitution, four signals are expected for the six aromatic carbons: two for the protonated carbons and two for the quaternary carbons (one attached to the nitrogen and one to the sulfo group).

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~170 | Imide C =O |

| ~145 | Aromatic C -SO₃⁻ |

| ~135 | Aromatic C -N |

| ~134 | Maleimide C H=C H |

| ~128 | Aromatic C H |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Maleimide Quantification

UV-Vis spectroscopy is a widely used method for quantifying the concentration of maleimides in solution. There are two primary approaches:

Direct Measurement : Maleimides exhibit a characteristic UV absorbance peak at approximately 302 nm, which corresponds to the π → π* transition of the conjugated α,β-unsaturated carbonyl system. However, this method suffers from low sensitivity due to a small molar extinction coefficient (ε ≈ 620 M⁻¹cm⁻¹). This makes it unsuitable for detecting low concentrations of the compound.

Indirect Thiol-Addition Assay : A more sensitive and common method involves reacting the maleimide with an excess of a thiol-containing compound, such as glutathione (B108866) (GSH) or cysteine. The reaction consumes the maleimide double bond. The concentration of the maleimide can then be determined by measuring the amount of unreacted thiol remaining in the solution. A chromogenic reagent like 4,4'-dithiopyridine (DTDP) is added, which reacts with the remaining thiols to produce a colored compound that can be quantified spectrophotometrically at a wavelength of approximately 324 nm. The initial amount of maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount added.

Alternatively, the progress of the reaction between a maleimide and a thiol can be monitored by observing the decrease in absorbance at around 293-302 nm as the maleimide's conjugated system is consumed.

Elemental Analysis for Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula to verify the compound's elemental composition and purity. For the sodium salt of this compound, the molecular formula is C₁₀H₆NNaO₅S. nih.gov

Table 4: Theoretical Elemental Composition of this compound Sodium Salt (C₁₀H₆NNaO₅S)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 277.21 | 43.33% |

| Hydrogen | H | 1.008 | 277.21 | 2.18% |

| Nitrogen | N | 14.007 | 277.21 | 5.05% |

| Sodium | Na | 22.990 | 277.21 | 8.29% |

| Oxygen | O | 15.999 | 277.21 | 28.85% |

Experimental results from a synthesized and purified sample are expected to align closely with these theoretical values, typically within a ±0.4% margin, to confirm the identity and purity of the compound.

Polymerization Studies of N 4 Sulfophenyl Maleimide

Homopolymerization Mechanisms and Kinetics

Detailed studies focusing specifically on the mechanisms and kinetics of the free radical homopolymerization of N-(4-Sulfophenyl)maleimide are not extensively covered in the available scientific literature. While the polymerization of N-substituted maleimides is a well-established field, specific kinetic parameters and mechanistic pathways for the sulfophenyl-substituted variant remain an area requiring further investigation. General principles of free radical polymerization suggest that the process would involve initiation, propagation, and termination steps, but specific rate constants and the influence of the sulfonate group on these steps have not been reported.

Copolymerization with Diverse Monomers

The incorporation of this compound into copolymers is a key strategy for tailoring material properties. Its copolymerization behavior has been investigated with several comonomers, leading to a range of polymer structures and characteristics.

The copolymerization of Sodium this compound (SPMI) with acrylamide (B121943) has been successfully carried out in an aqueous medium. researchgate.net This process yields water-soluble copolymers, designated as poly[acrylamide-co-sodium-N-(4-sulfophenyl)maleimide] (PAMSM). researchgate.net The polymerization, conducted at 30°C, proceeds without the cleavage of the maleimide (B117702) ring, ensuring the incorporation of the intact imide structure into the polymer backbone. researchgate.net This is a significant finding, as the stability of the imide ring is crucial for maintaining the structural integrity and rigidity of the copolymer chain. researchgate.net

Research has demonstrated the ability to synthesize these copolymers with a wide range of compositions, showcasing the versatility of this copolymerization system. researchgate.net

| Component | Monomer 1 | Monomer 2 | Imide Content in Copolymer (mol %) |

|---|---|---|---|

| Monomers | Acrylamide | Sodium this compound | 7.4 to 64 |

There is a lack of specific studies in the available literature concerning the copolymerization of this compound with oligo(oxyethylene) methacrylates. This area presents an opportunity for future research to explore the synthesis and properties of new functional copolymers combining the characteristics of both monomer types.

The structure of copolymers containing N-substituted maleimides is highly dependent on the comonomer. In the case of its copolymerization with acrylamide, the resulting poly[acrylamide-co-sodium-N-(4-sulfophenyl)maleimide] is understood to have a predominantly random distribution of monomer units along the polymer chain. researchgate.net

While not specific to the sulfophenyl derivative, N-substituted maleimides, in general, are known to form alternating copolymers with electron-donating monomers like styrene (B11656). pku.edu.cnresearchgate.net This tendency is driven by the formation of a charge-transfer complex between the electron-accepting maleimide and the electron-donating comonomer, which then participates in the polymerization. researchgate.net Whether this compound follows this trend with monomers like styrene has not been explicitly confirmed in the available research. The synthesis of well-defined alternating copolymers of other N-substituted maleimides with styrene has been achieved using techniques like atom transfer radical polymerization (ATRP), which yields copolymers with controlled molecular weights and narrow molecular weight distributions. pku.edu.cn

Influence of Polymerization Conditions on Polymer Architecture

The synthesis of polymers from this compound is highly sensitive to the conditions employed. The choice of initiator, the solvent system, and the presence of comonomers all play a pivotal role in dictating the final polymer's structure, molecular weight, and properties.

Effect of Initiator Systems (e.g., Benzoyl Peroxide, Azobisisobutyronitrile, Potassium Peroxydisulfate)

The selection of an initiator is crucial in free-radical polymerization as it directly influences the initiation rate and, consequently, the polymer's molecular weight and polydispersity. For N-substituted maleimides, common radical initiators include Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), which are typically used in organic solvents. researchgate.netijert.org For the water-soluble this compound, a water-soluble initiator like Potassium Peroxydisulfate (KPS) is particularly relevant. mdpi.com

Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO): These initiators are well-suited for polymerization in organic solvents like DMF or THF. ijraset.comissuu.com Studies on analogous N-phenylmaleimide derivatives show that both AIBN and BPO are effective in initiating polymerization. researchgate.net The choice between them can affect the polymerization kinetics and the potential for side reactions, with AIBN generally providing cleaner initiation. The concentration of the initiator is a key factor; higher initiator concentrations typically lead to lower molecular weight polymers due to an increased number of polymer chains being initiated simultaneously. mdpi.com

Potassium Peroxydisulfate (KPS): As a water-soluble initiator, KPS is ideal for the polymerization of this compound in aqueous media. mdpi.com Upon thermal decomposition, KPS generates sulfate anion radicals, which initiate the polymerization of the water-soluble monomer. This system is advantageous for creating "green" synthesis routes and for the preparation of polyelectrolytes and hydrogels. The polymerization of N-isopropylacrylamide with varying KPS concentrations has shown that initiator levels are key in determining the final polymer's thermal and kinetic parameters. mdpi.com

The effect of the initiator system on the resulting polymer architecture is summarized in the table below, based on findings from related N-substituted maleimides.

| Initiator System | Typical Solvent(s) | Expected Influence on Polymer Architecture |

| Benzoyl Peroxide (BPO) | DMF, THF | Effective for initiating polymerization; may participate in side reactions. researchgate.netijert.org |

| Azobisisobutyronitrile (AIBN) | DMF, THF | Provides controlled initiation, leading to predictable polymer chains. ijraset.comissuu.com |

| Potassium Peroxydisulfate (KPS) | Water | Ideal for aqueous polymerization; initiator concentration directly impacts molecular weight. mdpi.com |

Role of Solvent Systems (e.g., Water, DMF, THF)

The solvent system not only facilitates the dissolution of the monomer and polymer but can also significantly affect the polymerization kinetics and the conformation of the resulting polymer chains. flinders.edu.au

Water: Given the sulfonate group, this compound exhibits solubility in water, making aqueous polymerization a viable and environmentally friendly option. researchgate.net Water as a solvent is essential when using water-soluble initiators like KPS. The polarity of water can influence the propagation and termination rates of the polymerization.

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent widely used for the polymerization of N-substituted maleimides due to its excellent ability to dissolve both the monomers and the resulting polymers. ijraset.comnih.gov It facilitates a homogeneous polymerization environment. Studies on the polymerization of N-(4-Nitrophenyl) maleimide have successfully utilized DMF to produce heat-resistant polymers. researchgate.netijraset.com

Tetrahydrofuran (THF): THF is another common solvent for the polymerization of maleimide derivatives. ijert.orgissuu.com It is less polar than DMF. In some cases, the termination reaction can be controlled by chain transfer to the solvent, which has been observed to be a key factor in determining the polymer's molecular weight in THF. researchgate.net

The selection of the solvent impacts polymer yield and molecular weight, as demonstrated in studies of related compounds.

| Solvent | Polarity | Role in Polymerization | Typical Observations in Maleimide Polymerization |

| Water | High | Enables use of water-soluble initiators; "green" solvent. | Used for polymerization of sodium N-(4-sulfophenyl) maleimide. researchgate.net |

| DMF | High | Excellent solvent for monomers and polymers, ensuring homogeneity. | Commonly used for preparing heat-resistant poly(N-phenylmaleimide)s. ijraset.com |

| THF | Medium | Good solvent; can be involved in chain transfer reactions. | Polymerization of N-(4-Nitrophenyl) maleimide has been carried out effectively. ijert.orgissuu.com |

Determination of Monomer Reactivity Ratios in Copolymerization

In copolymerization, monomer reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the system. These ratios are crucial for predicting the copolymer composition and microstructure. chemrxiv.org For N-substituted maleimides, which have a strong tendency toward alternating copolymerization with electron-donating monomers like styrene, these values are particularly important. ijert.org

The reactivity ratios are typically determined using graphical methods such as the Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods from data on the feed composition of monomers and the resulting copolymer composition. researchgate.netresearchgate.net

| Copolymer System (Analogous) | r₁ (Maleimide) | r₂ (Comonomer) | Method | Implication |

| N-4-azodiphenylmaleimide / Styrene | 0.26 | 0.25 | Fineman-Ross, Kelen-Tüdös | Tendency toward alternation. researchgate.net |

| N-4-azodiphenylmaleimide / Methyl Methacrylate | 0.16 | 0.63 | Fineman-Ross, Kelen-Tüdös | Random distribution of monomer units. researchgate.net |

| N-(4-acetyl phenyl)maleimide / Styrene | 0.08 | 0.10 | Kelen-Tüdös | Random copolymer with alternating tendency. researchgate.net |

Advanced Structural and Thermal Characterization of this compound Polymers

Characterizing the polymers of this compound is essential to understand their structure-property relationships. Techniques such as chromatography and thermal analysis provide detailed information on molecular weight and thermal stability.

Molecular Weight Distribution and Polydispersity via Gel Permeation Chromatography (GPC) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. ijert.orgresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution.

For more accurate and absolute measurements, SEC is often coupled with a multi-angle light scattering (MALS) detector. SEC-MALS determines the absolute molar mass of the polymer fractions as they elute from the column, independent of their elution time or the use of calibration standards. wyatt.com This is particularly useful for novel or modified polymers where appropriate standards may not be available. lcms.czresearchgate.net

The key parameters obtained from these analyses are:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to larger molecules in the sample. ippi.ac.ir

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length. Free-radical polymerization typically yields polymers with PDI values greater than 1.5.

While specific GPC/SEC-MALS data for poly(this compound) is not available, studies on similar poly(N-substituted maleimide)s show they possess relatively low to moderate molecular weights with varying polydispersity depending on the polymerization conditions. researchgate.netresearchgate.net

| Parameter | Description | Significance |

| Mn (Number-Average Molecular Weight) | Statistical average molecular weight of polymer chains. | Relates to properties like colligative properties. |

| Mw (Weight-Average Molecular Weight) | Average molecular weight where larger chains contribute more. | Relates to bulk properties like strength and viscosity. ippi.ac.ir |

| PDI (Polydispersity Index) | Ratio of Mw/Mn, a measure of the distribution's breadth. | Indicates the uniformity of the polymer chains. |

Thermogravimetric Analysis (TGA) for Polymer Thermal Behavior

Polymers containing N-substituted maleimide units are known for their excellent thermal stability due to the rigid imide ring in the polymer backbone. researchgate.net TGA studies on copolymers of N-(4-Nitrophenyl) maleimide and N-(4-acetyl phenyl)maleimide show that the thermal stability of the copolymers increases with a higher content of the maleimide monomer. ijert.orgresearchgate.net The onset of decomposition for these types of polymers is often observed at temperatures well above 300°C.

A typical TGA analysis provides the following key temperatures:

T₅% or T₁₀%: The temperature at which 5% or 10% weight loss occurs, often considered the onset of significant decomposition.

Tₘₐₓ: The temperature of the maximum rate of decomposition.

Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800°C), which indicates the material's tendency to form a thermally stable carbonaceous layer.

The expected thermal behavior for a polymer of this compound would be high thermal stability, with decomposition temperatures influenced by the polymer's molecular weight and specific chemical structure.

| Thermal Parameter | Description | Importance for Polymer Characterization |

| Onset Decomposition Temperature (T₅%) | Temperature at which 5% mass loss is recorded. | Indicates the beginning of thermal degradation and the upper limit of the material's service temperature. |

| Maximum Decomposition Temperature (Tₘₐₓ) | Temperature at which the rate of mass loss is highest. | Identifies the point of greatest thermal instability. |

| Char Yield (%) | Residual mass at a high temperature (e.g., 800 °C). | Reflects the material's flame retardancy and ability to form a protective char layer. |

Bioconjugation Chemistry Utilizing N 4 Sulfophenyl Maleimide

Thiol-Maleimide Michael Addition Reactions

The conjugation of N-(4-Sulfophenyl)maleimide to biomolecules predominantly proceeds via a thiol-maleimide Michael addition reaction. This reaction is favored for its high speed and specificity under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.

Reaction Mechanism and High Chemoselectivity for Thiols

The thiol-maleimide reaction is a classic example of a Michael addition, where a nucleophilic thiol attacks one of the carbon atoms of the electron-deficient alkene in the maleimide (B117702) ring. The reaction is initiated by the deprotonation of the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the β-carbon of the maleimide's α,β-unsaturated carbonyl system, leading to the formation of a stable thioether bond in a succinimide ring structure.

A key advantage of the thiol-maleimide conjugation is its remarkable chemoselectivity for thiols, especially within a specific pH range. cam.ac.uk Optimal reactivity and selectivity are typically observed between pH 6.5 and 7.5. cam.ac.uk Within this window, the reaction with thiols is significantly faster than with other nucleophilic groups found in proteins, such as amines. At a neutral pH of 7.0, the rate of reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine. cam.ac.uk This high degree of selectivity is crucial for achieving specific labeling of cysteine residues in the presence of numerous lysine residues, which also possess a nucleophilic amino group. However, at pH values above 7.5, the deprotonation of primary amines increases, leading to competitive side reactions where the amine attacks the maleimide double bond. cam.ac.uk

Kinetic Investigations of Bioconjugation Reactions

The kinetics of the thiol-maleimide reaction are influenced by several factors, including pH, temperature, and the specific structures of the thiol and maleimide. The reaction is generally very rapid, often reaching completion within minutes at room temperature. The rate of reaction is dependent on the concentration of the thiolate anion, which is in turn governed by the pKa of the thiol and the pH of the reaction medium. As the pH increases towards the pKa of the thiol, the concentration of the more reactive thiolate species increases, leading to a faster reaction rate.

Studies on N-aryl maleimides, a class that includes this compound, have shown that they react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts at physiological pH. ucl.ac.uk This enhanced reactivity is advantageous for applications requiring rapid conjugation. The sulfonate group in this compound, being electron-withdrawing, can further influence the electrophilicity of the maleimide double bond, potentially affecting the reaction kinetics.

Considerations for Maleimide Conjugate Stability

While the formation of the thiol-maleimide adduct is efficient, the stability of the resulting succinimide thioether linkage is a critical consideration, particularly for in vivo applications where the conjugate is exposed to various physiological conditions and competing nucleophiles.

Understanding Retro-Michael Reaction and Hydrolytic Instability

The thioether bond formed in the succinimide ring is susceptible to cleavage through a retro-Michael reaction. cam.ac.uk This is a reversible process where the thioether bond breaks, regenerating the original thiol and maleimide. The reformed maleimide can then react with other available thiols, such as glutathione (B108866), which is abundant in the intracellular environment. This can lead to the transfer of the conjugated molecule to other biomolecules, resulting in off-target effects and reduced efficacy of the intended conjugate. cam.ac.uk

In addition to the retro-Michael reaction, the succinimide ring of the conjugate can undergo hydrolysis, particularly at higher pH values. cam.ac.uk This hydrolysis opens the succinimide ring to form a succinamic acid derivative. If hydrolysis occurs before the thiol addition, the resulting maleamic acid is no longer reactive towards thiols. cam.ac.uk However, if the succinimide ring is hydrolyzed after the thioether bond has been formed, the resulting ring-opened product is generally more stable and less prone to the retro-Michael reaction. nih.govprolynxinc.com

The stability of the maleimide conjugate is influenced by the nature of the N-substituent on the maleimide. N-aryl maleimides, such as this compound, have been shown to form conjugates that are more susceptible to hydrolysis compared to N-alkyl maleimides. This accelerated hydrolysis can be beneficial as it leads to a more stable, ring-opened conjugate, effectively preventing the undesirable retro-Michael reaction. ucl.ac.uk

| Conjugate Type | Condition | Half-life of Conversion | Reference |

| N-phenyl maleimide conjugate | Incubation with glutathione | 3.1 h | uu.nl |

| N-ethyl maleimide conjugate | Incubation with glutathione | 18 h | uu.nl |

| N-alkyl thiosuccinimide | pH 7.4, 37 °C | 27 h | ucl.ac.uk |

| N-aryl thiosuccinimide | pH 7.4, 37 °C | 1.5 h | ucl.ac.uk |

| N-fluorophenyl thiosuccinimide | pH 7.4, 37 °C | 0.7 h | ucl.ac.uk |

Strategies for Enhancing Conjugate Stability and Preventing Degradation

Several strategies have been developed to address the instability of maleimide-thiol conjugates. A primary approach is to promote the hydrolysis of the thiosuccinimide ring after conjugation to form the more stable succinamic acid thioether. This can be achieved by designing maleimides with electron-withdrawing N-substituents, which accelerate the rate of hydrolysis. prolynxinc.com The sulfonate group in this compound is an electron-withdrawing group, which is expected to enhance the rate of hydrolysis of the resulting conjugate, thereby increasing its long-term stability.

Another strategy involves the use of "next-generation" maleimides, such as dibromomaleimides. These reagents undergo a thiol addition-elimination reaction, resulting in a maleimide-thiol adduct that retains a double bond within the ring. This structure is not susceptible to the same retro-Michael reaction pathway. Subsequent reaction with an amine can then be used to form a stable, dual-functionalized conjugate. researchgate.netresearchgate.net

Post-conjugation treatment to induce hydrolysis is also a viable strategy. By incubating the conjugate at a slightly elevated pH (e.g., pH 8.0-9.0) for a controlled period, the succinimide ring can be intentionally opened to lock in the thioether linkage and prevent subsequent degradation. ucl.ac.uk

| Strategy | Description | Outcome |

| Use of N-aryl maleimides | Electron-withdrawing N-substituents accelerate succinimide ring hydrolysis. | Forms a more stable, ring-opened succinamic acid thioether, preventing the retro-Michael reaction. |

| Post-conjugation hydrolysis | Intentional incubation at a slightly basic pH after conjugation. | Promotes the formation of the stable, ring-opened conjugate. |

| Use of dibromomaleimides | Undergo an addition-elimination reaction, retaining a double bond in the maleimide ring. | The resulting conjugate is not susceptible to the typical retro-Michael reaction. Can be further functionalized. |

Site-Selective Modification of Biomolecules

The ability to modify a specific site on a biomolecule is crucial for many applications, including the development of antibody-drug conjugates (ADCs) and the study of protein function. The high chemoselectivity of the thiol-maleimide reaction for cysteine residues provides a powerful tool for achieving site-selective modification.

Proteins often have a limited number of cysteine residues, and in many cases, a single cysteine can be introduced at a specific location through genetic engineering. This allows for the precise attachment of a molecule of interest, such as a drug or a fluorescent probe, using a maleimide reagent like this compound. The high water solubility imparted by the sulfonate group of this compound is particularly advantageous for reactions with proteins in aqueous buffers, as it can help to prevent aggregation and maintain the protein's native conformation.

The site-selectivity of the modification is dependent on the accessibility of the target cysteine residue. Cysteines that are buried within the protein's three-dimensional structure will not be available for reaction. Therefore, the choice of the modification site is critical and often requires careful consideration of the protein's structure.

An example of site-selective modification is the labeling of a specific cysteine residue in a protein to study its local environment or its role in protein-protein interactions. By attaching a fluorescent probe via a maleimide linker, changes in the fluorescence properties of the probe can provide information about conformational changes or binding events occurring at that specific site.

| Biomolecule | Modification Site | Reagent | Application |

| Antibody | Engineered cysteine residue | This compound-drug conjugate | Antibody-Drug Conjugate (ADC) for targeted cancer therapy |

| Enzyme | Surface-exposed cysteine | This compound-fluorophore | Probing protein conformation and dynamics |

| Peptide | N-terminal cysteine | This compound-PEG | Improving pharmacokinetic properties (PEGylation) |

Functionalization of Proteins and Peptides with Maleimide Reagents

The selective and efficient modification of proteins and peptides is a cornerstone of bioconjugation chemistry, enabling the development of advanced diagnostics, therapeutics, and research tools. This compound is a key reagent in this field, primarily due to the maleimide group's high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine.

The fundamental reaction involves a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This reaction forms a stable, covalent thioether linkage. The process is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5, which is advantageous for maintaining the structural integrity and biological activity of proteins and peptides. windows.netlumiprobe.comthermofisher.com At this pH, the maleimide group shows high selectivity for thiols over other potentially reactive amino acid side chains like those of lysine, histidine, or arginine. thermofisher.combiotium.com

A critical consideration in the functionalization of proteins and peptides is the presence of disulfide bonds. Cysteine residues often form disulfide bridges, which are crucial for the tertiary structure of proteins. lumiprobe.com These disulfide bonds are unreactive towards maleimides. Therefore, a reduction step is often necessary to cleave the disulfide bonds and generate free thiol groups available for conjugation. windows.netlumiprobe.com Reagents such as tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose. lumiprobe.combiotium.com The reaction should ideally be carried out in a deoxygenated buffer to prevent the re-oxidation of thiols back to disulfides. windows.net

The sulfonate group in this compound imparts increased water solubility to the reagent, which can be beneficial when working with biomolecules in aqueous buffers. windows.netlumiprobe.com For maleimide reagents with poor water solubility, the use of organic co-solvents like DMSO or DMF may be necessary. lumiprobe.com

While the thiol-maleimide reaction is highly specific, potential side reactions can occur. One notable side reaction is the thiazine rearrangement, which can happen when a maleimide conjugates with an unprotected N-terminal cysteine. bachem.com This rearrangement can lead to impurities and complicate the purification and characterization of the final conjugate. bachem.com Additionally, the maleimide ring can undergo hydrolysis, particularly at alkaline pH (above 8.5), forming a non-reactive maleamic acid. thermofisher.com

Recent research has also explored alternative reaction pathways for maleimides. For instance, maleimide derivatives can be used for the selective modification of the N-termini of proteins and peptides through a copper(II)-mediated [3+2] cycloaddition, offering an alternative to cysteine-targeting. nih.gov

The following table summarizes key aspects of protein and peptide functionalization using maleimide reagents.

| Feature | Description |

| Reaction Type | Michael Addition |

| Reactive Groups | Maleimide and Thiol (-SH) |

| Target Amino Acid | Cysteine |

| Optimal pH | 6.5 - 7.5 |

| Bond Formed | Stable Thioether Linkage |

| Key Considerations | Reduction of disulfide bonds (e.g., with TCEP) |

| Use of deoxygenated buffers | |

| Potential for thiazine rearrangement with N-terminal cysteines | |

| Hydrolysis of maleimide at alkaline pH |

Conjugation to Polysaccharides and Biopolymers (e.g., Hyaluronic Acid, Gelatin)

The principles of maleimide chemistry extend beyond proteins and peptides to the modification of polysaccharides and other biopolymers, enabling the creation of advanced biomaterials for applications such as tissue engineering and drug delivery. Hyaluronic acid (HA) and gelatin are two prominent examples of biopolymers that can be functionalized with maleimide groups to facilitate crosslinking and conjugation with other molecules.

Hyaluronic acid, a naturally occurring glycosaminoglycan, does not possess native thiol groups. Therefore, to incorporate maleimide functionality, the carboxylic acid groups on the glucuronic acid residues of HA are typically activated. nih.govnih.gov A common method involves a one-pot reaction using water-soluble reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). nih.gov These reagents activate the carboxylic acid groups, allowing for the subsequent addition of a molecule containing both an amine and a maleimide group, such as 1-(2-Aminoethyl)maleimide, to form a stable amide linkage. nih.gov This process results in maleimide-functionalized hyaluronic acid (HA-Mal). The degree of maleimide substitution can be controlled by adjusting the reaction conditions. nih.govresearchgate.net

Similarly, gelatin, a protein biopolymer derived from collagen, can be modified with maleimide groups. nih.govnih.gov The carboxylic acid groups present on the aspartic and glutamic acid residues of gelatin can be activated using EDC and NHS chemistry, followed by reaction with an amine-containing maleimide. nih.gov It is important to control the reaction pH to minimize side reactions, as the amine and imidazole moieties of gelatin can potentially initiate maleimide polymerization. nih.gov

Once functionalized with maleimide groups, these biopolymers can be crosslinked to form hydrogels. nih.govnih.gov This is typically achieved by reacting the maleimide-functionalized biopolymer with a thiol-containing crosslinker, such as a thiolated polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net The rapid and specific thiol-maleimide reaction allows for the formation of a stable hydrogel network under cell-friendly conditions. researchgate.net

These maleimide-functionalized biopolymer hydrogels can serve as scaffolds for 3D cell culture and can be further modified by conjugating thiol-containing biomolecules, such as peptides with cell-adhesive motifs (e.g., RGD). nih.gov The incorporation of such peptides can enhance cell-matrix interactions and influence cell behavior within the hydrogel. nih.gov

The table below outlines the key steps and components involved in the functionalization and crosslinking of hyaluronic acid and gelatin with maleimide reagents.

| Biopolymer | Functionalization Steps | Crosslinking | Applications |

| Hyaluronic Acid (HA) | 1. Activation of carboxylic acid groups with EDC/NHS. 2. Reaction with an amine-containing maleimide (e.g., 1-(2-Aminoethyl)maleimide). | Reaction with a di-thiol crosslinker (e.g., thiolated PEG). | 3D cell culture, tissue engineering, drug delivery. |

| Gelatin | 1. Activation of carboxylic acid groups with EDC/NHS. 2. Reaction with an amine-containing maleimide. | Reaction with a di-thiol crosslinker (e.g., thiolated PEG). | Hydrogel delivery systems, regenerative medicine. |

Advanced Applications of N 4 Sulfophenyl Maleimide in Materials Science and Chemical Biology

Hydrogel Systems Based on N-(4-Sulfophenyl)maleimide

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. nih.gov The functionalization of these networks with this compound offers a route to creating hydrogels with specific functionalities, leveraging the reactivity of the maleimide (B117702) for covalent crosslinking or bioconjugation.

Design and Synthesis of this compound-containing Hydrogels

The design of hydrogels incorporating this compound can be approached through several synthetic strategies. A common method involves the copolymerization of a monomer bearing the this compound moiety with other suitable monomers. For instance, a related compound, 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide (HPM), has been used to develop hydrogels through free radical polymerization with acrylamide (B121943) (Am) and N,N-methylene bis acrylamide as a crosslinker. researchgate.netsemanticscholar.orgjapsonline.com This approach allows for the random incorporation of the functional maleimide group throughout the hydrogel network.

Another versatile strategy for forming this compound-containing hydrogels is through Michael addition reactions. This involves the reaction of the maleimide group with thiol-containing molecules. For example, hydrogels have been successfully formed by mixing dextran (B179266) functionalized with maleimide groups (Dex-Mal) with thiol-functionalized hyaluronic acid (HA-SH). wiserpub.com This type of conjugation is highly specific and can be carried out under mild conditions, which is advantageous for encapsulating sensitive biological molecules. wiserpub.com Similarly, modular, cell-encapsulating hydrogels can be formed from a four-armed poly(ethylene glycol) macromer with maleimide groups at each terminus (PEG-4MAL), which are then cross-linked with protease-degradable peptides containing cysteine residues. nih.gov

The synthesis of maleimide-functionalized hyaluronic acid (HA-Mal) has been achieved using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) chemistry to activate the carboxylic acid groups of HA for reaction with 1-(2-aminoethyl) maleimide hydrochloride. nih.gov This method allows for the further functionalization of the hydrogel with thiol-containing peptides and crosslinking with thiolated molecules. nih.gov

A summary of synthetic approaches for maleimide-containing hydrogels is presented below:

| Polymer Backbone | Functionalization/Crosslinking Chemistry | Key Features |

| Polyacrylamide | Free radical copolymerization with a maleimide-containing monomer and a crosslinker (e.g., N,N-methylene bis acrylamide). researchgate.netsemanticscholar.orgjapsonline.com | Random incorporation of functional groups. |

| Dextran and Hyaluronic Acid | Michael addition between maleimide-functionalized dextran and thiol-functionalized hyaluronic acid. wiserpub.com | High specificity, mild reaction conditions. |

| Poly(ethylene glycol) (PEG) | Michael addition between multi-arm PEG-maleimide and thiol-containing peptides. nih.gov | Modular design, suitable for cell encapsulation. |

| Hyaluronic Acid (HA) | EDC/NHS chemistry to attach maleimide groups, followed by Michael addition with thiol-containing crosslinkers and peptides. nih.gov | Allows for biofunctionalization with peptides. |

Rheological and Swelling Properties of Hydrogels

The rheological and swelling properties of hydrogels are critical for their function, especially in applications like drug delivery and tissue engineering. These properties are influenced by the polymer composition, crosslinking density, and the surrounding environment.

Rheological Properties: Rheology is the study of the flow and deformation of matter. biotechrep.ir For hydrogels, rheological characterization, typically done using oscillatory rheometry, provides information on their viscoelastic properties, such as the storage modulus (G′) and the loss modulus (G′′). biotechrep.irnih.gov The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). biotechrep.ir In general, for a crosslinked hydrogel, G′ is significantly higher than G′′, indicating a solid-like behavior. units.it The mechanical and rheological properties of hydrogels can influence cell behavior, including growth, migration, and differentiation. biotechrep.ir

The properties of hydrogels are highly dependent on the concentration of the constituent polymers. biotechrep.ir For instance, in hydrophobically-modified polyethylene (B3416737) glycol hydrogels, which have both chemical and physical crosslinks, the extent of physical crosslinking and consequently the mechanical properties can be tuned by altering the content of hydrophobic segments. units.it

Swelling Properties: The swelling behavior of hydrogels is governed by the balance of forces between the affinity of the polymer network for the solvent and the elastic restoring force of the crosslinks. nih.gov The presence of ionizable groups, such as the sulfonate group in this compound, can make the swelling behavior sensitive to pH and ionic strength. mdpi.com Anionic hydrogels, for example, exhibit a bell-shaped swelling curve with respect to pH and their swelling ratio decreases with increasing salt concentration. mdpi.com

The swelling ratio of a hydrogel can be tailored by controlling the crosslinking density. nih.gov A higher degree of crosslinking generally leads to a lower swelling ratio due to the more constrained polymer network. The introduction of porosity into a hydrogel network can significantly increase the rate of swelling and deswelling. mdpi.com

The swelling behavior of maleimide-modified hyaluronic acid nanogel-based hydrogels has been investigated, showing variable swelling depending on their composition. semanticscholar.org In a study of dextran-maleimide and hyaluronic acid-thiol hydrogels, a 2% formulation of each precursor resulted in a hydrogel that could absorb water equivalent to half the weight of the freeze-dried hydrogel, indicating good flexibility. wiserpub.com

Controlled Release of Molecules from Hydrogel Matrices

Hydrogels are excellent candidates for controlled drug delivery systems due to their high water content, biocompatibility, and tunable properties. nih.gov The release of encapsulated molecules from a hydrogel matrix can be controlled by several mechanisms, including diffusion, swelling, and chemical degradation of the network. nih.gov

Mechanisms of Release:

Diffusion-controlled release: The encapsulated molecule diffuses through the pores of the hydrogel network. The rate of diffusion is dependent on the size of the molecule relative to the mesh size of the hydrogel.

Swelling-controlled release: As the hydrogel swells, the mesh size increases, allowing the entrapped drug to diffuse out. nih.gov This is particularly relevant for stimuli-responsive hydrogels where swelling can be triggered by changes in pH, temperature, or ionic strength. nih.gov

Degradation-controlled release: The hydrogel network is designed to degrade over time, either through hydrolysis or enzymatic action, leading to the release of the encapsulated molecules as the network breaks down. nih.gov

The incorporation of this compound can be used to attach drug molecules to the polymer backbone via the maleimide group, creating a prodrug system. The release of the drug would then be dependent on the cleavage of the linker connecting it to the hydrogel.

An example of a maleimide-containing hydrogel for controlled release is a system composed of thiol-functionalized β-cyclodextrin and maleimide-functionalized dextran. universiteitleiden.nl This hydrogel was used for the sustained release of the hydrophobic drug all-trans retinoic acid. The study showed a constant release without an initial burst effect, which is a common issue in many hydrogel-based delivery systems. universiteitleiden.nl In another example, a hydrogel based on a derivative of N-(4-hydroxyphenyl)maleimide was used to encapsulate and control the release of the anticancer drug 5-fluorouracil. researchgate.netsemanticscholar.orgjapsonline.com

Polymer Scaffolds and Matrices

Polymer scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. The surface chemistry and topography of these scaffolds are crucial for directing cellular behavior. Functionalization of polymer scaffolds with molecules like this compound can be used to introduce specific bioactive cues.

Fabrication of Functionalized Polymer Scaffolds

Several techniques can be employed to fabricate functionalized polymer scaffolds, including electrospinning, self-assembly, and 3D printing. nih.gov These methods allow for the creation of scaffolds with controlled porosity and architecture, mimicking the natural extracellular matrix. nih.gov

Functionalization can be achieved either by fabricating the scaffold from a pre-functionalized polymer or by modifying the scaffold after fabrication. The use of this compound would fall under the pre-functionalization approach, where the maleimide group is incorporated into the polymer before scaffold fabrication. This allows for a more uniform distribution of the functional group throughout the scaffold.

For example, maleimide-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers have been synthesized. rsc.org These materials can be processed to create functionalized polymer films. The maleimide group provides a reactive handle for the subsequent attachment of biomolecules. rsc.org Additive manufacturing technologies, such as 3D inkjet printing and digital light processing, using photocurable resins like those based on thiol-ene chemistry, offer versatile methods for creating complex scaffold structures. mdpi.com

Integration into Biocompatible Polymeric Systems

The integration of this compound into biocompatible polymeric systems is crucial for their application in the biomedical field. Natural polymers such as dextran, hyaluronic acid, and elastin-like proteins are often used due to their inherent biocompatibility and biodegradability. wiserpub.comnih.govmdpi.com

The maleimide-thiol coupling chemistry is a highly efficient method for integrating bioactive peptides into these polymer systems. For example, the RGD peptide sequence, which promotes cell adhesion, can be attached to elastin-like protein hydrogels via a terminal maleimide group on a peptide linker that reacts with thiols on the hydrogel surface. nih.gov This modification has been shown to enhance the attachment, spreading, and proliferation of endothelial cells and mesenchymal stem cells on the hydrogel surface. nih.gov

The biocompatibility of materials is a critical consideration. Natural polymer-based systems are often favored over synthetic ones due to concerns about the long-term biocompatibility of synthetic polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). mdpi.com Natural polymers are biodegradable, breaking down into harmless substances over time, which is advantageous for drug delivery and tissue engineering applications. mdpi.com The biocompatibility of maleimide-functionalized materials has been assessed, for instance, with maleimide-functionalized PEDOT polymers, through cell viability testing. rsc.org

Surface Engineering and Functionalization

The unique chemical properties of this compound and related compounds make them invaluable tools for surface engineering. The maleimide group provides a highly selective reaction site for covalent immobilization of thiol-containing molecules, while the sulfophenyl group enhances hydrophilicity and reduces non-specific binding on surfaces.

Modification of Electrode Surfaces for Biosensing and Bioelectronic Devices

The functionalization of electrode surfaces is a critical step in the fabrication of high-performance biosensors and bioelectronic devices. Maleimide chemistry offers a robust method for covalently attaching biorecognition elements, such as enzymes, antibodies, and nucleic acids, to conductive surfaces. The process often involves first modifying the electrode (e.g., gold, carbon, or conductive polymers) to introduce thiol groups or, conversely, modifying the biomolecule to expose a thiol. A maleimide-containing linker like this compound can then be used to bridge the two.

For instance, a common strategy involves the electrografting of precursor molecules onto a carbon electrode surface, which are then converted to present reactive groups. These groups can be used to anchor maleimide functionalities, preparing the surface for the specific immobilization of thiol-tagged proteins or peptides. This covalent attachment ensures the stability and proper orientation of the biomolecules, which is crucial for the sensitivity and reliability of the biosensor. The high water solubility imparted by the sulfophenyl group is advantageous, as it facilitates the modification process in aqueous buffers, preserving the native conformation and activity of the biomolecules. Flexible biosensors have been fabricated on polyimide substrates, which can be functionalized to detect various bioanalytes with high sensitivity. researchgate.netfao.org

Nanoparticle Surface Engineering with Maleimide Groups

Nanoparticles serve as versatile platforms for applications ranging from drug delivery to diagnostics, and their surface chemistry dictates their interaction with biological systems. acs.orgscispace.com Engineering nanoparticle surfaces with maleimide groups allows for the covalent attachment of a wide array of thiol-containing ligands, including targeting peptides, polymers like polyethylene glycol (PEG), and therapeutic agents. wilhelm-lab.comnih.gov

The thiol-maleimide "click" chemistry reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating delicate biomolecules to nanoparticle surfaces. acs.orgvectorlabs.com For example, gold or polymeric nanoparticles can be functionalized with a heterobifunctional linker that exposes a maleimide group on the particle's surface. wilhelm-lab.com These activated nanoparticles can then react with cysteine-containing peptides or thiol-modified drugs. wilhelm-lab.comacs.org This strategy has been used to create targeted drug delivery systems where nanoparticles accumulate in specific tissues, such as tumors, enhancing therapeutic efficacy while minimizing systemic side effects. nih.govacs.org

Below is a table summarizing examples of nanoparticle surface engineering using maleimide chemistry.

| Nanoparticle Type | Functionalizing Agent | Attached Ligand (via Thiol) | Application |

| Gold Nanoparticles (AuNPs) | OPSS-(PEG)5kDa-MAL | Thiol-containing biomolecules | Controlled cellular interactions, Bioanalysis |

| PLGA-PEG | Maleimide-terminated polymer | Mucosal surface thiols | Mucoadhesive drug delivery |

| Lipid Nanoparticles | DPPE-PEG–maleimide | Thiol-modified oligonucleotides | Genome editing, Gene delivery |

| Reduced Graphene Oxide (rGO) | Dopa-MAL | c(RGDfC) peptide, Doxorubicin | Targeted cancer drug delivery |

Data compiled from multiple sources. acs.orgacs.orgnih.govpnas.org

Chemical Cell Surface Modification Techniques

Modifying the surface of living cells with non-native molecules can endow them with new functionalities, such as the ability to be tracked via imaging or to target specific tissues. The maleimide-thiol reaction is a powerful tool for this purpose due to its high specificity for cysteine residues on cell surface proteins and its ability to proceed under physiological conditions without compromising cell viability. acs.org

In this technique, a molecule of interest (e.g., a fluorescent dye, a nanoparticle, or a targeting ligand) is first conjugated with a maleimide group, often using a water-soluble linker like this compound to ensure biocompatibility. These maleimide-functionalized probes are then incubated with living cells. The maleimide groups react with free thiols on the cell surface, forming stable covalent bonds and effectively "decorating" the cell with the desired molecule. This approach has been successfully used to attach nanoparticles to cells, allowing for precise control over cellular interactions and creating cell-based delivery systems. acs.org Studies have shown that this surface engineering can tune nanoparticle cellular uptake efficiencies by up to three orders of magnitude. acs.orgwilhelm-lab.com

Development of Polymeric Electrolytes for Electrochemical Systems

Polymer electrolytes are a critical component of next-generation solid-state batteries and fuel cells, offering potential improvements in safety and energy density over traditional liquid electrolytes. mdpi.comdiva-portal.org The ideal polymer electrolyte combines high ionic conductivity with a wide electrochemical stability window and robust mechanical properties. mdpi.com Sulfonated polymers, particularly sulfonated polyimides (SPIs), are a promising class of materials for these applications due to their excellent thermal and chemical stability. mdpi.comresearchgate.net

Investigation of Ionic Conductivity and Electrochemical Stability Window

This compound can be envisioned as a functional monomer for synthesizing novel polymer electrolytes. By polymerizing the maleimide group, a polymer chain with pendant sulfophenyl groups can be created. These sulfonic acid groups (-SO₃H) are key to the material's function as an electrolyte. mdpi.com In the presence of water or other polar solvents, the sulfonic acid proton can dissociate, providing charge carriers (protons) that move through the polymer matrix, resulting in ionic conductivity. researchgate.net

The performance of such a polymer electrolyte is determined by several factors. The ion exchange capacity (IEC), which measures the concentration of sulfonic acid groups, directly influences proton conductivity; a higher IEC generally leads to higher conductivity. mdpi.commdpi.com However, a very high IEC can also lead to excessive water uptake, which may compromise the mechanical stability of the polymer membrane. mdpi.com The structure of the polymer backbone itself also plays a crucial role, affecting chain flexibility and the formation of ion-conducting channels. nih.gov Research on various SPIs has shown that positioning the sulfonate group on a flexible side chain can enhance ionic conductivity compared to placing it on the rigid main polymer chain. nih.gov

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive degradation. A wide ESW is essential for high-energy-density batteries. mdpi.com While specific data for a polymer derived solely from this compound is not widely available, research on related SPIs provides insight into expected performance.

The table below presents typical performance characteristics for various sulfonated polyimide-based electrolytes, illustrating the range of properties that can be achieved.

| Polymer Electrolyte System | Ion Exchange Capacity (IEC) (meq/g) | Ionic Conductivity (S/cm) | Conditions |

| Sulfonated Polyimide (SPI) | 1.40 | ~1 x 10⁻⁵ | 100 °C, Anhydrous |

| SPI / [VIm][OTf] Composite (50 wt%) | N/A | 7.17 x 10⁻³ | 100 °C, Anhydrous |

| Multiblock Copolymer SPI | ~1.5 | >1 x 10⁻² | 80 °C, Hydrated |

| S-O(80) Naphthalenic SPI | 2.23 | ~1.5 x 10⁻¹ | 80 °C, 100% RH |

Data compiled from multiple sources demonstrating the properties of related sulfonated polyimide systems. mdpi.comnih.govrsc.org

The development of polymers using monomers like this compound could lead to new electrolyte materials where the pendant sulfonic acid groups are optimized for high conductivity while the polyimide backbone provides the necessary thermal and electrochemical stability. mdpi.comresearchgate.net

Computational and Theoretical Investigations of N 4 Sulfophenyl Maleimide

Quantum Chemical Calculations for Molecular and Polymeric Structures

Quantum chemical calculations are fundamental to predicting the behavior of N-(4-Sulfophenyl)maleimide at a molecular level. These calculations, rooted in quantum mechanics, can elucidate the electronic structure, geometry, and energetic properties of the molecule and its corresponding polymers.

The electronic structure is further investigated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative Calculated Structural Parameters for this compound

| Parameter | Calculated Value (Illustrative) |

| C=C bond length (maleimide ring) | 1.35 Å |

| C=O bond length (maleimide ring) | 1.22 Å |

| N-C bond length (imide) | 1.40 Å |

| S=O bond length (sulfonate) | 1.45 Å |

| Dihedral Angle (Maleimide-Phenyl) | 45° |

Note: This data is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Vibrational analysis through quantum chemical calculations allows for the prediction of infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For N-substituted maleimides, characteristic vibrational frequencies include the C=O stretching modes of the imide ring and various vibrations of the phenyl ring and the sulfonate group. Theoretical calculations can help to resolve ambiguities in experimental spectra and provide a more complete understanding of the molecule's vibrational properties. The correlation between theoretical and experimental spectra is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

| C=O symmetric stretch | 1780 | 1775 |

| C=O asymmetric stretch | 1715 | 1710 |

| C=C stretch (maleimide) | 1590 | 1585 |

| SO₃ symmetric stretch | 1040 | 1035 |

| SO₃ asymmetric stretch | 1200 | 1195 |

Note: This data is illustrative and represents typical values that would be obtained from vibrational analysis.

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy. researchgate.net These properties are calculated from the vibrational frequencies and other molecular parameters obtained at the optimized geometry.

The prediction of thermodynamic properties is crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. For example, the calculated Gibbs free energy can be used to predict the spontaneity of polymerization or bioconjugation reactions involving this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a particularly powerful and versatile tool for the computational study of molecules like this compound, offering a favorable balance between accuracy and computational cost.

DFT calculations are widely used to assess the reactivity and stability of this compound. nih.gov The HOMO and LUMO energies calculated by DFT are used to determine global reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

The stability of the molecule can be assessed by examining its optimized geometry and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov Furthermore, the calculated bond dissociation energies can provide insights into the molecule's thermal stability.

DFT is a valuable tool for modeling the mechanisms of reactions involving this compound, such as bioconjugation and polymerization. nih.gov In bioconjugation, the maleimide (B117702) group typically reacts with thiol groups of cysteine residues in proteins. DFT calculations can be used to model the reaction pathway, identify the transition state, and calculate the activation energy for this Michael addition reaction. This provides a detailed understanding of the reaction mechanism at the molecular level.

Similarly, in polymerization reactions, DFT can be used to model the propagation steps. mdpi.com By calculating the energies of the reactants, intermediates, transition states, and products, the preferred reaction pathways can be identified. This is particularly useful for understanding the stereochemistry and regioselectivity of the polymerization process. These computational models can guide the design of new polymers with desired properties. researchgate.netresearchgate.netchemrxiv.org

Future Directions and Emerging Research Avenues

Innovations in N-(4-Sulfophenyl)maleimide Synthesis and Derivatization

Future research in the synthesis of this compound is geared towards developing more efficient, sustainable, and scalable methods. Innovations are expected to focus on green chemistry principles to minimize environmental impact and reduce production costs.

Greener Synthetic Routes: The conventional synthesis of N-aryl maleimides often involves harsh reagents and solvents. Emerging research is exploring the use of solid acid catalysts and more environmentally friendly solvents to streamline the process. For instance, the use of catalysts like diphosphorus pentoxide (P₂O₅) has been shown to lower the required reaction temperature for the synthesis of related N-substituted maleimides from 150–300 °C down to 20–70 °C, while also providing high yields nih.govnih.gov. Future work will likely focus on adapting such catalytic systems for the specific synthesis of this compound, potentially utilizing reusable solid catalysts to further enhance the sustainability of the process.

Novel Derivatization Strategies: The derivatization of this compound is a key area for expanding its functionality and application scope. While the maleimide (B117702) group is primarily known for its reaction with thiols, research into derivatizing the sulfonate group or the phenyl ring could unlock new possibilities. Inspired by the use of 4-sulfophenyl isothiocyanate for peptide derivatization to enhance their analysis by mass spectrometry nih.govresearchgate.net, analogous derivatization of the amino group of a precursor to this compound could be explored. This could lead to the development of novel reagents for protein labeling and affinity chromatography.

| Catalyst/Method | Reaction Condition Improvement | Potential for this compound Synthesis |

| Diphosphorus Pentoxide (P₂O₅) | Reduced reaction temperature (20-70 °C) and high yields for N-aryl maleimides. | Adaptation for a more energy-efficient and high-yield synthesis process. |

| Solid Acid Catalysts | Enables easier separation and catalyst recycling, aligning with green chemistry principles. | Development of a continuous flow synthesis process with improved sustainability. |

Exploration of Advanced Polymer Architectures and Composites

The incorporation of this compound into polymers offers a pathway to materials with tailored properties, including enhanced thermal stability, water solubility, and functionality for subsequent modifications.